molecular formula C20H20ClN3O2S B6569405 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide CAS No. 921529-79-5

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B6569405
CAS No.: 921529-79-5
M. Wt: 401.9 g/mol
InChI Key: IXIDEGIFLDXDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzylsulfanyl group and a chlorophenylmethyl group. Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are often synthesized using glyoxal and ammonia . Additionally, boronic esters, which could potentially be used in the synthesis of this compound, can undergo catalytic protodeboronation .


Molecular Structure Analysis

The compound contains an imidazole ring, a benzylsulfanyl group, and a chlorophenylmethyl group. The imidazole ring is a five-membered ring with two nitrogen atoms .

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIDEGIFLDXDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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